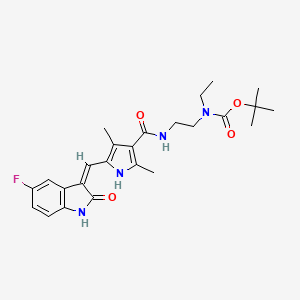

N-Boc-N-desethyl Sunitinib

Description

Contextualization as a Sunitinib (B231) Metabolite Derivative or Synthetic Intermediate

N-Boc-N-desethyl Sunitinib is recognized in the scientific community primarily as a laboratory-synthesized derivative of N-desethyl Sunitinib. The "N-Boc" designation refers to the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a nitrogen atom. This chemical modification is not a naturally occurring metabolite but rather a strategic alteration performed during chemical synthesis.

The Boc group is a widely used protecting group in organic synthesis. total-synthesis.com Its function is to temporarily block a reactive site—in this case, the secondary amine of N-desethyl Sunitinib—to allow for chemical modifications at other parts of the molecule. total-synthesis.com Following the desired reactions, the Boc group can be readily removed under acidic conditions. total-synthesis.com This process makes this compound a key intermediate in the synthesis of various Sunitinib analogs and derivatives for research purposes. oncotarget.comnbn-resolving.orgnih.gov For instance, it is used in the preparation of labeled metabolites for analytical studies. scbt.com

Significance of N-desethyl Sunitinib (SU12662) as an Active Metabolite of Sunitinib

Sunitinib, an oral multi-targeted tyrosine kinase inhibitor, undergoes metabolism in the body primarily by the cytochrome P450 enzyme CYP3A4. pharmgkb.orgaacrjournals.org This process involves the removal of one of the ethyl groups from the diethylaminoethyl side chain, resulting in the formation of N-desethyl Sunitinib, also known by its code SU12662. aacrjournals.orgcaymanchem.com

Crucially, N-desethyl Sunitinib (SU12662) is not an inactive byproduct. It is an active metabolite that exhibits a pharmacological and inhibitory profile similar to that of the parent drug, Sunitinib. pharmgkb.orgcaymanchem.com Both compounds inhibit a range of receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). pharmgkb.org

Rationale for Investigating Modified Forms of N-desethyl Sunitinib in Academic Research

The established pharmacological activity of N-desethyl Sunitinib makes it an attractive scaffold for further chemical modification in academic and industrial research. The rationale for creating derivatives like this compound is multifaceted:

Synthesis of Novel Analogs: By protecting the amine group of N-desethyl Sunitinib, researchers can selectively modify other parts of the molecule to create novel analogs. These new compounds can then be screened for improved potency, selectivity, or altered pharmacokinetic properties. The use of a Boc protecting group is a standard strategy in the synthesis of such analogs. oncotarget.com

Development of Prodrugs: Modified forms of N-desethyl Sunitinib can be designed as prodrugs, which are inactive compounds that are converted into the active drug within the body. This approach can be used to improve drug delivery, reduce off-target toxicity, and enhance solubility. nbn-resolving.orgnih.govresearchgate.net

Preparation of Analytical Standards: Labeled versions of N-desethyl Sunitinib, often synthesized via a Boc-protected intermediate, are essential for developing and validating bioanalytical methods used to quantify the metabolite in plasma and other biological matrices. scbt.comresearchgate.net This is critical for therapeutic drug monitoring and pharmacokinetic research. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Creating a library of derivatives from N-desethyl Sunitinib allows for a systematic investigation of the relationship between the chemical structure and the biological activity of these compounds. This information is invaluable for designing next-generation inhibitors with superior properties.

In essence, the modification of N-desethyl Sunitinib, exemplified by the synthesis of this compound, is a key strategy for exploring the full therapeutic potential of this important pharmacological agent and for developing new and improved cancer therapies.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-ethyl-N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FN4O4/c1-7-30(24(33)34-25(4,5)6)11-10-27-23(32)21-14(2)20(28-15(21)3)13-18-17-12-16(26)8-9-19(17)29-22(18)31/h8-9,12-13,28H,7,10-11H2,1-6H3,(H,27,32)(H,29,31)/b18-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJVBOSWZGYOFA-AQTBWJFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719180 | |

| Record name | tert-Butyl ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246833-23-7 | |

| Record name | tert-Butyl ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Boc N Desethyl Sunitinib

Chemical Synthesis Pathways and Strategies for Boc-Protected Sunitinib (B231) Derivatives

The creation of Boc-protected Sunitinib derivatives like N-Boc-N-desethyl Sunitinib hinges on established principles of organic synthesis, particularly amine protection and amide bond formation. The choice of pathway often depends on the availability of starting materials and the desired scale of the synthesis.

Derivatization Approaches from N-desethyl Sunitinib Precursors

A direct and logical approach to the synthesis of this compound is the derivatization of its immediate precursor, N-desethyl Sunitinib. This metabolite of Sunitinib features a secondary amine that is available for reaction. medchemexpress.comnih.gov The core of this strategy lies in the selective protection of this secondary amine with a Boc group.

The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.comchemistrysteps.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or a mixture of water and acetone, in the presence of a base. fishersci.co.uknih.gov The base, often a tertiary amine like triethylamine (B128534) or a milder inorganic base, serves to deprotonate the secondary amine, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. total-synthesis.com The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of the this compound carbamate.

Table 1: Representative Reaction Conditions for Boc Protection of Amines

| Reagent | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) | Room Temperature | Efficient protection of secondary amines |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Water/Dioxane | Room Temperature | Commonly used for amino acids and water-soluble amines derpharmachemica.com |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-(Dimethylamino)pyridine (DMAP) (catalytic) | Dichloromethane (DCM) | Room Temperature | Highly effective for less reactive amines rsc.org |

| Di-tert-butyl dicarbonate (Boc₂O) | None (catalyst-free) | Water/Acetone | Room Temperature | An environmentally benign approach for various amines nih.gov |

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material. Upon completion, a standard aqueous workup is typically employed to remove the base and any water-soluble byproducts. The final product, this compound, can then be purified by column chromatography.

De novo Synthesis Strategies for Boc-protected Indolin-2-one Analogues

An alternative to the direct derivatization is a de novo synthesis, which builds the molecule from simpler, commercially available starting materials. This approach offers greater flexibility for creating a variety of analogs with modified side chains. In the context of this compound, this would involve the synthesis of a Boc-protected diamine intermediate which is then coupled to the core heterocyclic structure of Sunitinib.

A key intermediate in the synthesis of Sunitinib is 5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. chemicalbook.combiosynth.com This carboxylic acid can be activated and then coupled with a suitable amine to form the final amide bond. For the synthesis of this compound, the required amine would be N-Boc-N-ethyl-1,2-ethanediamine.

The synthesis of N-Boc-N-ethyl-1,2-ethanediamine can be achieved through the mono-Boc protection of N-ethyl-1,2-ethanediamine. Alternatively, a more controlled synthesis might involve the reaction of ethylamine (B1201723) with a suitable Boc-protected aminoethyl halide or tosylate. A plausible route for the synthesis of mono-Boc protected ethylenediamine (B42938) involves the reaction of ethylenediamine with di-tert-butyl dicarbonate. google.comwipo.int

Once the Boc-protected diamine is obtained, it is coupled with the pyrrole (B145914) carboxylic acid intermediate. This amide bond formation is typically facilitated by standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net The reaction is generally performed in an aprotic polar solvent like N,N-dimethylformamide (DMF).

Optimization of Reaction Conditions and Yield for Boc-protected Compounds

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. For the derivatization approach, key parameters to consider include the choice of base, solvent, reaction temperature, and the stoichiometry of the reagents. While a strong base can accelerate the reaction, it may also lead to side reactions. Therefore, a careful selection of a base with appropriate strength is crucial. The use of catalytic amounts of DMAP can significantly enhance the rate of Boc protection, particularly for less nucleophilic amines. rsc.org

In the de novo synthesis, the critical step is the amide coupling reaction. The choice of coupling reagent and additives can have a significant impact on the yield and purity of the product. Over-activation of the carboxylic acid can lead to side reactions, while insufficient activation will result in low conversion. Temperature control is also important to prevent racemization if chiral centers are present, although this is not a concern for this compound.

Purification is another critical aspect. The polarity of this compound is significantly different from its precursor, N-desethyl Sunitinib, which facilitates its separation by column chromatography. The choice of the solvent system for chromatography needs to be optimized to achieve good separation and high recovery of the final product.

Advanced Synthetic Techniques for Analog Development

The development of Sunitinib analogs can benefit from advanced synthetic techniques that offer improved efficiency, selectivity, and scalability. While not specifically documented for this compound, techniques such as flow chemistry and microwave-assisted synthesis have been successfully applied to the synthesis of other heterocyclic compounds and for Boc protection reactions.

Flow chemistry, where reactants are continuously pumped through a reactor, can offer better control over reaction parameters such as temperature and reaction time, leading to higher yields and purity. acs.org It can also improve the safety of handling hazardous reagents. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times by rapidly heating the reaction mixture. This can be particularly advantageous for the amide coupling step, which can sometimes be sluggish at room temperature.

Furthermore, solid-phase synthesis techniques could be adapted for the preparation of a library of Sunitinib analogs with different side chains. In this approach, the pyrrole carboxylic acid intermediate could be anchored to a solid support, and then various amines, including Boc-protected diamines, could be coupled to it. This would allow for the rapid generation of a diverse set of compounds for structure-activity relationship (SAR) studies.

Metabolic Pathways and Biotransformation of N Desethyl Sunitinib: Implications for N Boc N Desethyl Sunitinib

Enzymatic Formation of N-desethyl Sunitinib (B231) from Sunitinib in Preclinical Models

The primary metabolic pathway for sunitinib in vivo and in vitro is its conversion to N-desethyl sunitinib (also known as SU12662). nih.gov This conversion involves the removal of an ethyl group from the diethylaminoethyl side chain, a reaction catalyzed predominantly by a superfamily of enzymes known as cytochrome P450s.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in N-De-ethylation

Extensive research has identified cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the N-de-ethylation of sunitinib to form N-desethyl sunitinib. nih.govnih.govnih.govclinpgx.org Studies using human liver microsomes and recombinant P450 enzymes have consistently shown that CYP3A4 is the major catalyst in this biotransformation. nih.govresearchgate.net The inhibition of CYP3A4 activity, for instance by using ketoconazole (B1673606), has been shown to significantly reduce the formation of N-desethyl sunitinib by as much as 88% in human liver microsomal incubations. nih.govnih.gov This highlights the critical and primary role of CYP3A4 in the metabolic activation of sunitinib, as N-desethyl sunitinib exhibits pharmacological activity comparable to the parent drug. nih.gov

| Enzyme | Role in N-De-ethylation | Supporting Evidence |

|---|---|---|

| CYP3A4 | Major enzyme responsible for the formation of N-desethyl sunitinib. | Inhibition with ketoconazole reduced metabolite formation by 88%. nih.govnih.gov Consistently identified as the primary catalyst in multiple in vitro studies. clinpgx.orgresearchgate.net |

| CYP3A5 | Contributes to N-dealkylation. | Identified as one of the enzymes responsible for the generation of N-dealkylation metabolites. nih.gov The high-activity CYP3A5*1 allele is associated with increased metabolism of sunitinib. clinpgx.org |

| CYP1A2 | Minor role in N-de-ethylation. | Kinetic analysis shows it is approximately 5-fold less efficient than CYP3A4 in this pathway. nih.gov |

Further Biotransformation of N-desethyl Sunitinib to Inactive Metabolites

N-desethyl sunitinib is not an end-stage metabolite. It undergoes further biotransformation, also primarily mediated by CYP3A4, into metabolites that are considered pharmacologically inactive. clinpgx.orgresearchgate.net This subsequent metabolic step is a key part of the drug's clearance from the body. The active N-desethyl sunitinib and the parent drug, sunitinib, together constitute the major drug-related compounds found in plasma. researchgate.net The eventual conversion of N-desethyl sunitinib to inactive forms terminates its biological activity.

Theoretical Considerations for the Metabolic Stability and Fate of N-Boc-N-desethyl Sunitinib

There is no direct published research on the metabolism of this compound. However, based on the known metabolic pathways of N-desethyl sunitinib and the chemical properties of the tert-butyloxycarbonyl (Boc) protecting group, theoretical predictions can be made.

The Boc group is a bulky chemical moiety commonly used in organic synthesis to protect amine groups. researchgate.nettotal-synthesis.com It is known to be stable under most basic and nucleophilic conditions but is readily removed by strong acids. organic-chemistry.orgwikipedia.org

Steric Hindrance : The large size of the Boc group attached to the nitrogen of the desethyl side chain would likely create significant steric hindrance. This could physically block the active sites of metabolic enzymes like CYP3A4 from accessing the nitrogen atom or adjacent carbons. This hindrance would be expected to inhibit or prevent further metabolism at this site, such as N-oxidation or further dealkylation.

Metabolic Stability : Given that physiological conditions are generally not strongly acidic, the Boc group itself is expected to be relatively stable and not easily cleaved through metabolic processes. researchgate.net Its stability to enzymatic action, particularly oxidative enzymes, means that the primary metabolic attack would likely be directed to other parts of the molecule, such as the pyrrole (B145914) ring or the indolinone core, similar to other sunitinib metabolites.

Oxidative Defluorination and N-Oxidation Pathways in Related Sunitinib Metabolites

Beyond N-dealkylation, sunitinib and its metabolites undergo other significant biotransformations, including oxidative defluorination and N-oxidation.

Oxidative Defluorination : This pathway involves the removal of the fluorine atom from the indolinone ring, a reaction catalyzed by both CYP1A2 and CYP3A4. nih.govnih.govacs.org This process leads to the formation of a defluorinated sunitinib metabolite (M3). nih.govhyphadiscovery.com This metabolite can be further oxidized to a reactive quinoneimine intermediate, which is a chemically reactive species. nih.govnih.govnih.gov The formation of this reactive metabolite is considered a bioactivation pathway. hyphadiscovery.com

N-Oxidation : The formation of N-oxide metabolites is another identified pathway in sunitinib metabolism. nih.govunpad.ac.id Sunitinib N-oxide has been identified as a metabolite in patients and can also be formed as a photodegradation product. unpad.ac.idnih.gov While the cytotoxic activity of sunitinib N-oxide is significantly lower than that of sunitinib or N-desethyl sunitinib, its formation represents an alternative metabolic route. unpad.ac.idresearchgate.net

| Pathway | Description | Key Enzymes | Resulting Metabolites |

|---|---|---|---|

| Oxidative Defluorination | Removal of the fluorine atom from the indolinone ring, leading to a reactive intermediate. | CYP1A2, CYP3A4 nih.govnih.govnih.gov | Defluorosunitinib (M3), Quinoneimine intermediate nih.gov |

| N-Oxidation | Addition of an oxygen atom to a nitrogen atom. | CYP1A1, CYP1A2 nih.gov | Sunitinib N-oxide nih.govunpad.ac.id |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. | Not specified | Mono-oxygenated metabolites nih.gov |

Preclinical Pharmacological and Mechanistic Investigations of N Desethyl Sunitinib: Potential Comparative Aspects for N Boc N Desethyl Sunitinib

In Vitro Receptor Tyrosine Kinase (RTK) Inhibition Profiles of N-desethyl Sunitinib (B231)

While specific independent profiling of N-desethyl Sunitinib against a broad panel of kinases is not extensively detailed in publicly available literature, it is widely reported to have a similar inhibitory profile to its parent compound, Sunitinib. caymanchem.com Sunitinib is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs) critical for tumor growth and angiogenesis. medchemexpress.com The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), and Stem Cell Factor Receptor (KIT). medchemexpress.commedchemexpress.comadooq.com

Sunitinib also demonstrates inhibitory activity against other RTKs such as FMS-like tyrosine kinase-3 (FLT3) and the rearranged during transfection (RET) proto-oncogene. nih.gov Given that N-desethyl Sunitinib is described as having comparable biological activity and potency, its RTK inhibition profile is presumed to mirror that of Sunitinib. caymanchem.com

Table 1: In Vitro Kinase Inhibition Profile of Sunitinib (as a proxy for N-desethyl Sunitinib)

| Kinase Target | Inhibition Constant (Ki) (nM) |

| VEGFR-1 | 2 |

| VEGFR-2 | 9 |

| VEGFR-3 | 17 |

| PDGFRβ | 8 |

| KIT | 4 |

Note: Data presented is for Sunitinib, with the understanding that N-desethyl Sunitinib exhibits a similar profile. medchemexpress.comadooq.comselleckchem.com

Cellular Antiproliferative and Apoptotic Activities of N-desethyl Sunitinib in Research Models

N-desethyl Sunitinib has demonstrated cytotoxic and antiproliferative effects in various in vitro models. In a study assessing the cytotoxicity of Sunitinib and its metabolites, N-desethyl Sunitinib exhibited an IC50 value of 11.6 µmol/L in the HEK 293 cell line. researchgate.net Another study found that in HaCaT keratinocytes, N-desethyl Sunitinib had an IC50 of 35.32 μM, suggesting it is less dermatotoxic in vitro than the parent compound Sunitinib (IC50 of 23.33 μM). researchgate.netnih.gov

The pro-apoptotic activity of N-desethyl Sunitinib is inferred from the known mechanisms of Sunitinib. Sunitinib has been shown to induce apoptosis in a dose-dependent manner in various cancer cell lines. medchemexpress.com For instance, in chronic myelogenous leukemia (CML) K-562 cells, Sunitinib was found to trigger apoptosis, suggesting a potential therapeutic application. nih.gov Sunitinib's induction of apoptosis is linked to the inhibition of key survival signaling pathways. nih.govnih.gov

Table 2: Cellular Antiproliferative Activity of N-desethyl Sunitinib

| Cell Line | Assay | IC50/EC50 (µM) |

| HEK 293 | MTT Assay | 11.6 |

| HaCaT | Not Specified | 35.32 |

Mechanistic Studies of Target Engagement and Downstream Signaling Pathways for N-desethyl Sunitinib

Specific mechanistic studies focusing solely on N-desethyl Sunitinib are limited; however, its mechanism of action is understood to be congruent with that of Sunitinib. Sunitinib exerts its anti-tumor and anti-angiogenic effects by inhibiting the phosphorylation of its target RTKs, thereby blocking downstream signaling cascades involved in cell proliferation, survival, and angiogenesis. nih.gov

Key downstream signaling pathways inhibited by Sunitinib include the PI3K/Akt and MAPK/ERK pathways. nih.gov In human GIST cell lines, Sunitinib was shown to inhibit the phosphorylation of KIT, leading to growth arrest and apoptosis. This effect was enhanced by the concomitant blockade of the downstream PI3K/Akt/mTOR pathway. nih.gov Furthermore, Sunitinib has been demonstrated to inhibit the phosphorylation of Akt and ERK1/2 in both endothelial and anaplastic thyroid cancer cells. nih.gov Given the equipotent nature of N-desethyl Sunitinib, it is expected to engage with the same targets and modulate these downstream signaling pathways in a similar fashion.

Comparative Biological Activity Assessment with Sunitinib and Structurally Related Derivatives

One study directly compared the in vitro dermatotoxic potential of Sunitinib and N-desethyl Sunitinib in HaCaT keratinocytes. The results indicated that Sunitinib was more dermatotoxic, with a lower IC50 value (23.33 μM) compared to N-desethyl Sunitinib (35.32 μM). nih.gov This suggests that while their anti-tumor activities may be comparable, there could be differences in their effects on non-tumor cells.

Investigation of N-desethyl Sunitinib's Role in Acquired Resistance Mechanisms in Cellular Models

The development of resistance to Sunitinib is a significant clinical challenge. While the mechanisms of resistance are multifactorial, some evidence suggests a potential role for its metabolite, N-desethyl Sunitinib. nycu.edu.tw In a study of human renal cell carcinoma cells with induced Sunitinib resistance, mass spectrometry analysis revealed the intracellular and extracellular presence of N-desethyl Sunitinib. selleckchem.com This indicates that in resistant cells, the metabolic conversion of Sunitinib to its active metabolite still occurs.

The study also noted that sunitinib-resistant cells exhibited lysosomal sequestration of the drug. selleckchem.com While the direct contribution of N-desethyl Sunitinib to the resistance phenotype is not fully elucidated, its presence in the resistant cells suggests it is part of the complex adaptive changes that occur. Further research is needed to determine if alterations in the metabolism, accumulation, or efflux of N-desethyl Sunitinib play a direct role in the mechanisms of acquired resistance to Sunitinib.

Pharmacokinetic Characterization in Preclinical Models: Relevance to N Boc N Desethyl Sunitinib

Absorption and Distribution Studies of N-desethyl Sunitinib (B231) in Animal Models

Following the administration of Sunitinib in preclinical models, N-desethyl Sunitinib is formed through metabolism and subsequently distributed throughout the body. Tissue distribution studies in mice have shown that N-desethyl Sunitinib, alongside its parent compound Sunitinib, accumulates in various organs. Notably, higher concentrations of both compounds are found in the liver, spleen, and lungs, indicating significant tissue penetration. nih.gov

Whole-body autoradioluminography in rats administered with radiolabeled Sunitinib revealed that radioactivity, representing the parent drug and its metabolites including N-desethyl Sunitinib, was widely distributed throughout the tissues. The majority of this radioactivity was cleared from most tissues within 72 hours. However, a slower elimination was observed from pigmented tissues. nih.gov

Table 1: Tissue Distribution of N-desethyl Sunitinib in Mice Following Oral Administration of Sunitinib

| Tissue | Concentration (ng/g or ng/mL) |

| Liver | High |

| Spleen | High |

| Lung | High |

| Plasma | Moderate |

| Heart | Low |

Note: This table provides a qualitative summary based on findings that report higher concentrations in the liver, spleen, and lung compared to other tissues. nih.gov Specific quantitative data from a single, unified study is not available.

Elimination and Excretion Pathways of N-desethyl Sunitinib in Preclinical Species

The elimination of N-desethyl Sunitinib is intrinsically linked to the excretion pathways of Sunitinib and its metabolites. Studies in rats and monkeys with radiolabeled Sunitinib have demonstrated that the primary route of excretion is through the feces, with a smaller fraction being eliminated in the urine. nih.gov This suggests that N-desethyl Sunitinib, being a major metabolite, is also predominantly cleared via the fecal route.

In Vitro Metabolic Stability and Intrinsic Clearance Studies of N-desethyl Sunitinib

In vitro studies using liver microsomes from various preclinical species are crucial for understanding the metabolic fate of N-desethyl Sunitinib. These studies have shown that N-desethyl Sunitinib itself undergoes further metabolism, primarily mediated by the cytochrome P450 enzyme system.

The metabolic stability of N-desethyl Sunitinib has been investigated in rat liver microsomes. One study demonstrated that in the presence of isavuconazole (B1672201), the metabolism of N-desethyl Sunitinib was inhibited, leading to a significant prolongation of its half-life from 679.21 minutes to 1345.61 minutes. This also resulted in a significant reduction in its intrinsic clearance (CLint) from 0.0036 mL/min/mg to 0.0017 mL/min/mg. nih.gov

Table 2: In Vitro Metabolic Stability and Intrinsic Clearance of N-desethyl Sunitinib in Rat Liver Microsomes

| Condition | Half-life (t½) (min) | Intrinsic Clearance (CLint) (mL/min/mg) |

| Control | 679.21 ± 172.47 | 0.0036 ± 0.0010 |

| With Isavuconazole | 1345.61 ± 95.84 | 0.0017 ± 0.0001 |

Data extracted from a study investigating the effect of isavuconazole on N-desethyl Sunitinib metabolism. nih.gov

Impact of Cytochrome P450 Modulators on N-desethyl Sunitinib Pharmacokinetics in Preclinical Systems

Given that the formation and subsequent metabolism of N-desethyl Sunitinib are heavily reliant on cytochrome P450 enzymes, particularly CYP3A4, modulators of this enzyme can significantly alter its pharmacokinetics. caymanchem.com

In a study conducted in Sprague-Dawley rats, the co-administration of potent CYP3A inhibitors, ketoconazole (B1673606) and voriconazole, with Sunitinib led to a significant decrease in the plasma exposure of N-desethyl Sunitinib. This is a direct consequence of the inhibition of Sunitinib's metabolism to its N-desethylated form. Conversely, itraconazole, another CYP3A inhibitor, showed only a weak effect on the pharmacokinetics of N-desethyl Sunitinib in this preclinical model. nih.gov

These findings underscore the critical role of CYP3A4 in the generation of N-desethyl Sunitinib and highlight the potential for drug-drug interactions when N-Boc-N-desethyl Sunitinib is co-administered with strong CYP3A4 modulators.

Semi-Physiological Pharmacokinetic Modeling for N-desethyl Sunitinib

To better understand and predict the complex pharmacokinetic behavior of Sunitinib and its active metabolite, N-desethyl Sunitinib (SU12662), semi-physiological pharmacokinetic (PBPK) models have been developed. These models integrate physiological and drug-specific parameters to simulate the absorption, distribution, metabolism, and excretion of the compounds.

A semi-physiological pharmacokinetic model for Sunitinib and N-desethyl Sunitinib was successfully developed and described the pharmacokinetics of both compounds well. In this model, the clearance of N-desethyl Sunitinib was estimated to be 17.1 L/h for a 70 kg individual. The model also incorporated inter-individual variability in clearance, which was found to be around 42% for the metabolite. nih.govnih.gov This model, which was superior to previous models, included pre-systemic metabolism and correlations between the parameters of the parent drug and its metabolite. nih.govnih.govuu.nlsemanticscholar.org

Table 3: Key Pharmacokinetic Parameters for N-desethyl Sunitinib (SU12662) from a Semi-Physiological Model

| Parameter | Estimated Value (for a 70 kg individual) |

| Clearance (CL) | 17.1 L/h |

| Inter-individual Variability in CL | ~42% |

Data derived from a published semi-physiological pharmacokinetic model. nih.gov

Chronopharmacokinetic Studies of Sunitinib and its Active Metabolite in Animal Models

Chronopharmacokinetics examines the influence of circadian rhythms on the pharmacokinetics of drugs. A study in male FVB mice investigated whether the pharmacokinetics of Sunitinib and N-desethyl Sunitinib (SU12662) are subject to such variations.

The results of this preclinical study revealed a clear 12-hour rhythm in the plasma area under the concentration-time curve (AUC) for N-desethyl Sunitinib. The exposure to the metabolite was significantly higher when Sunitinib was administered at 4 a.m. and 4 p.m. compared to administrations at 8 a.m. and 8 p.m. researchgate.netnih.goveur.nl This finding suggests that the timing of administration could influence the formation and/or elimination of N-desethyl Sunitinib, which may have implications for optimizing the therapeutic window of drugs that are converted to this active metabolite.

Table 4: Chronopharmacokinetic Variation in Plasma AUC of N-desethyl Sunitinib in Mice

| Administration Time | Relative Plasma AUC |

| 4 a.m. and 4 p.m. | Higher |

| 8 a.m. and 8 p.m. | Lower |

This table provides a qualitative summary of the findings from a chronopharmacokinetic study in mice. researchgate.netnih.gov

Structure Activity Relationships Sar and Structure Metabolism Relationships Smr of N Desethyl Sunitinib and Its Derivatives

Influence of N-Desethylation on Tyrosine Kinase Inhibitory Potency and Selectivity

Sunitinib (B231) undergoes primary metabolism via N-de-ethylation to form its major active metabolite, N-desethyl sunitinib, also known as SU12662. nih.govclinpgx.org This metabolic conversion, catalyzed predominantly by the cytochrome P450 enzyme CYP3A4, results in a molecule that retains a pharmacological activity profile remarkably similar to the parent compound. nih.govnih.gov

Numerous in vitro studies have demonstrated that N-desethyl sunitinib is equipotent to sunitinib in its ability to inhibit key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation. nih.govnih.gov The removal of one ethyl group from the terminal nitrogen of the diethylaminoethyl side chain does not significantly diminish the molecule's affinity for the ATP-binding pocket of its target kinases. Both sunitinib and N-desethyl sunitinib are potent, ATP-competitive inhibitors of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor beta (PDGFRβ), and KIT receptor. medchemexpress.comadooq.com

| Target Kinase | Sunitinib (Inhibitory Constant, Ki) | N-Desethyl Sunitinib (Inhibitory Constant, Ki) |

|---|---|---|

| VEGFR-1 | 2 nM | 2 nM |

| VEGFR-2 | 9 nM | 9 nM |

| VEGFR-3 | Data not consistently reported | 17 nM |

| PDGFRβ | 8 nM | 8 nM |

| KIT | Data not consistently reported | 4 nM |

Data compiled from multiple sources. medchemexpress.comadooq.commedchemexpress.comselleckchem.comselleckchem.com

Investigation of the Impact of Structural Modifications (e.g., N-Boc Protection) on Biological Activity and Pharmacological Profile

Structural modifications to N-desethyl sunitinib, such as the introduction of a tert-Butyloxycarbonyl (Boc) group, significantly alter its biological and pharmacological properties. The compound N-Boc-N-desethyl sunitinib is a derivative where the terminal ethylamino group of the active metabolite is protected with a Boc moiety. This modification is typically employed during chemical synthesis to create analogues or peptide-drug conjugates by temporarily blocking the reactive secondary amine. researchgate.net

The addition of the bulky and electronically different N-Boc group is expected to abolish the tyrosine kinase inhibitory activity. The terminal amino group of the side chain in sunitinib and N-desethyl sunitinib is crucial for its interaction within the ATP-binding site of the target kinase, often forming key hydrogen bonds or salt bridges that anchor the inhibitor. The presence of the large Boc protecting group would introduce steric hindrance, preventing the molecule from fitting correctly into the narrow ATP-binding cleft.

Consequently, this compound is not considered a pharmacologically active agent but rather a synthetic intermediate. Its profile is one of a laboratory chemical used for research and development purposes, for example, in the synthesis of more complex sunitinib derivatives, rather than for direct biological application. researchgate.net The modification underscores a critical structure-activity relationship: the presence of a small, basic terminal amino group on the side chain is essential for potent kinase inhibition.

Correlation between Chemical Structure and Metabolic Fate of Sunitinib Metabolites

The chemical structure of sunitinib dictates its metabolic fate, which is primarily governed by the activity of CYP3A4 enzymes in the liver. aacrjournals.orgamegroups.org The molecule presents several sites susceptible to metabolic transformation, with the N,N-diethylaminoethyl side chain being the most significant.

The principal metabolic pathway is the N-de-ethylation of this side chain, which converts sunitinib into its active metabolite, N-desethyl sunitinib (SU12662). nih.govaacrjournals.org This reaction demonstrates a direct link between the terminal diethylamino structural motif and its susceptibility to oxidative metabolism. N-desethyl sunitinib itself is a substrate for further metabolism, also mediated by CYP3A4, leading to its eventual inactivation and elimination. clinpgx.orgamegroups.org

Beyond N-dealkylation, other parts of the sunitinib structure are also subject to metabolic changes, although these are generally minor pathways. nih.gov These include:

N-oxidation: The tertiary amine of the side chain can be oxidized to form an N-oxide metabolite (SU12487). aacrjournals.org

Hydroxylation: The aromatic rings (indolinone) and aliphatic parts (pyrrole methyl groups) can undergo hydroxylation. nih.gov

Oxidative Defluorination: The fluorine atom on the indolinone ring can be removed through an oxidative process. nih.gov

The correlation is clear: the alkylamino side chain is the primary site for the generation of the major active metabolite, while other parts of the molecule are targets for secondary metabolic reactions that generally lead to inactive compounds prepared for excretion. aacrjournals.org

| Structural Feature | Metabolic Pathway | Resulting Metabolite(s) | Pharmacological Activity |

|---|---|---|---|

| N,N-diethylaminoethyl side chain | N-de-ethylation (CYP3A4) | N-desethyl sunitinib (SU12662) | Active (equipotent to sunitinib) |

| Tertiary amine | N-oxidation | Sunitinib N-oxide (SU12487) | Minor/Inactive |

| Indolinone/Pyrrole (B145914) rings | Hydroxylation | Hydroxylated metabolites | Generally inactive |

| Fluorinated indolinone ring | Oxidative Defluorination | Defluorinated metabolites | Generally inactive |

Data compiled from multiple sources. nih.govaacrjournals.org

Stereochemical Considerations and their Influence on Activity and Metabolism for Sunitinib Analogues

A crucial stereochemical feature of sunitinib and its analogues, including N-desethyl sunitinib, is the geometric isomerism around the exocyclic carbon-carbon double bond connecting the pyrrole ring to the indolin-2-one core. This gives rise to two stereoisomers: the Z (cis) isomer and the E (trans) isomer. nih.govresearchgate.net

The pharmacological activity of these compounds is highly dependent on this stereochemistry. The clinically relevant and biologically active form is the Z-isomer. nih.gov The specific three-dimensional arrangement of the Z-isomer allows the indolin-2-one moiety to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a necessary interaction for potent inhibition. The thermodynamically stable Z-isomer is stabilized by an internal hydrogen bond between the carbonyl group of the indolinone and the amine group of the pyrrole ring. researchgate.net

In contrast, the E-isomer is considered clinically inactive. nih.govresearchgate.net Its different spatial configuration prevents it from adopting the correct conformation to bind effectively to the kinase active site. Sunitinib and its metabolites are known to be susceptible to light-induced photoisomerization in solution, which can convert the active Z-isomer to the inactive E-isomer. nih.govurotoday.com This highlights the critical importance of maintaining the correct stereochemical integrity for biological function. While both isomers may be metabolized, the focus of metabolic studies is on the active Z-isomer and its subsequent transformation. nih.gov The stereochemical purity is, therefore, a paramount consideration for the pharmacological activity of this class of inhibitors. nih.gov

Role of N Boc N Desethyl Sunitinib in Advanced Research and Development

Development as Analytical Reference Standards and Impurity Profiling in Pharmaceutical Development

N-Boc-N-desethyl Sunitinib (B231) serves as a crucial analytical reference standard in the pharmaceutical industry. synzeal.com Its availability is essential for the development, validation, and execution of analytical methods designed to ensure the quality and purity of the active pharmaceutical ingredient (API) Sunitinib. synzeal.comcleanchemlab.comsynzeal.com During the synthesis of Sunitinib, various related substances and impurities can be generated. Regulatory agencies require that these impurities be identified, quantified, and controlled within strict limits.

As a well-characterized chemical entity, N-Boc-N-desethyl Sunitinib is used by quality control laboratories to:

Identify and Quantify Impurities: By comparing the chromatographic profile of a Sunitinib production batch against this certified reference standard, analysts can accurately identify and quantify its presence as a specific impurity.

Method Validation: It is employed in the validation of analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), to demonstrate the method's specificity, linearity, accuracy, and precision for detecting this particular compound. synzeal.comsynzeal.comsynzeal.comcleanchemlab.com

Stability Studies: The standard is used in stability studies of Sunitinib to monitor for the formation of degradants under various environmental conditions.

The use of stable isotope-labeled versions, such as this compound-d5, is particularly valuable as an internal standard in quantitative bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). pharmaffiliates.comclearsynth.comnih.gov This ensures the highest level of accuracy when measuring drug and metabolite levels in complex biological matrices.

Table 1: Chemical Identification of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 1246833-23-7 | C25H31FN4O4 | 470.55 |

| This compound-d5 | 1246832-84-7 | C25H26D5FN4O4 | 475.57 |

| Sunitinib | 557795-19-4 | C22H27FN4O2 | 398.47 |

Utility in Mechanistic Toxicology Studies and Reactive Metabolite Identification (excluding adverse effects)

While this compound is not itself a reactive metabolite, it is an indispensable tool for investigating the mechanistic toxicology of Sunitinib. The metabolism of many drugs can lead to the formation of chemically reactive metabolites that may play a role in idiosyncratic drug toxicities. nih.govwashington.edu Sunitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to N-desethyl Sunitinib, which is a major, pharmacologically active metabolite. clinpgx.orgcaymanchem.comresearchgate.net

The role of this compound in this context is that of a stable, protected precursor. It is used in chemical synthesis to produce high-purity N-desethyl Sunitinib. This pure metabolite can then be used in a variety of in vitro assays to:

Investigate Bioactivation Pathways: Toxicologists can incubate pure N-desethyl Sunitinib with liver microsomes or recombinant enzymes to investigate if it undergoes further metabolic activation to form reactive species. nih.gov

Develop Analytical Assays: As a reference material, it is used to develop and validate assays for detecting and quantifying N-desethyl Sunitinib and any subsequent reactive products in toxicological experiments.

The tert-butyloxycarbonyl (Boc) protecting group is key to this utility, as it allows for the controlled synthesis and purification of the metabolite, ensuring that toxicological studies are conducted with a well-characterized and pure test article.

Exploration as a Scaffold for Further Chemical Modification or Prodrug Design

In medicinal chemistry, this compound represents a valuable molecular scaffold for the synthesis of novel compounds. The Boc group is a widely used protecting group in organic synthesis because it is stable under many reaction conditions but can be removed cleanly under specific, mild acidic conditions.

This chemical property makes this compound an ideal starting material for creating new analogs of Sunitinib's active metabolite, N-desethyl Sunitinib. Researchers can remove the Boc group to expose a reactive secondary amine. This amine can then be chemically modified through various reactions, such as acylation or alkylation, to attach different chemical moieties. This process allows for the systematic exploration of the structure-activity relationship (SAR) of the Sunitinib pharmacophore, potentially leading to the discovery of new molecules with:

Improved potency or selectivity for target kinases.

Altered pharmacokinetic properties.

Novel mechanisms of action.

Furthermore, this compound serves as a foundational structure for prodrug design. nih.gov A prodrug is an inactive or less active molecule that is converted into the active drug within the body. By modifying the N-desethyl Sunitinib structure, chemists can design prodrugs that might offer advantages such as improved solubility, better oral bioavailability, or targeted delivery to tumor tissues, thereby enhancing therapeutic efficacy.

Contribution to the Broader Understanding of Sunitinib Drug Metabolism and Disposition

A thorough understanding of a drug's metabolism and disposition is fundamental to its safe and effective use. This compound is pivotal in elucidating the complex pharmacokinetic (PK) profile of Sunitinib. The primary metabolic pathway for Sunitinib is N-de-ethylation to form N-desethyl Sunitinib (also known as SU12662), a metabolite that is equipotent to the parent drug. caymanchem.comnih.gov The combined plasma concentration of Sunitinib and N-desethyl Sunitinib represents the total active drug exposure in a patient. clinpgx.org

This compound contributes to this area of research primarily by facilitating the synthesis of the pure N-desethyl Sunitinib metabolite. This pure compound is then used as a critical reference standard in numerous drug metabolism and pharmacokinetic (DMPK) studies. nih.govnih.gov Its applications include:

Quantitative Bioanalysis: It is used to create calibration curves for analytical methods (e.g., LC-MS/MS) that accurately measure the concentration of the N-desethyl metabolite in biological samples such as plasma and tissues. nih.govnih.gov

Pharmacokinetic Modeling: Accurate measurement of both the parent drug and its active metabolite allows researchers to develop sophisticated pharmacokinetic models. masis.jpnih.gov These models help explain the variability in drug exposure between patients and inform dosing strategies.

Metabolic Phenotyping: By having a reference standard, researchers can precisely study the rate and extent of Sunitinib's conversion to its active metabolite by specific enzymes like CYP3A4. researchgate.net

The availability of this key synthetic precursor enables the rigorous scientific investigation required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) of Sunitinib, which is essential for optimizing its clinical use.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound-d5 |

| Sunitinib |

| N-Desethyl Sunitinib |

| SU12662 |

| N-Boc-N,N-didesethyl Sunitinib |

| N,N-Didesethyl Sunitinib Hydrochloride |

| N-Nitroso N-Desethyl Sunitinib |

| Sunitinib Amide Impurity |

| Sunitinib Carboxylic Acid Impurity |

| Sunitinib Impurity B |

| Sunitinib L-Malate |

| Sunitinib Aldehyde Impurity |

| Sunitinib N-Methyl Analogue Impurity |

| (E)-Sunitinib |

Advanced Research Perspectives and Emerging Methodologies for Sunitinib Derivatives

Application of Advanced Spectroscopic and Imaging Techniques (e.g., MALDI-MS Imaging) for Metabolite Localization

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) has emerged as a powerful, label-free technique to visualize the spatial distribution of drugs and their metabolites directly in tissue sections. nih.govresearchgate.net This technology provides invaluable insights into the pharmacokinetics and pharmacodynamics of therapeutic agents within the complex microenvironment of tissues.

Studies utilizing MALDI-MSI have successfully mapped the localization of Sunitinib (B231) and its major metabolites in tumor-bearing mice. nih.govnih.gov These investigations revealed that Sunitinib and its fragments are present throughout both tumor and normal tissues, with major metabolites identified in blood and solid tissues. nih.govsemmelweis.hu The close proximity of metabolites to the parent drug within the tumor suggests in-situ metabolism. nih.gov Such techniques are crucial for understanding drug penetration, metabolic conversion at the target site, and identifying potential areas of drug resistance. While specific MALDI-MSI studies on N-Boc-N-desethyl Sunitinib are not prevalent in published literature, as it is primarily a synthetic compound, the technique could theoretically be used to verify its distribution and stability if it were used in preclinical models, for instance, as a controlled-release precursor.

Computational Modeling and Molecular Dynamics Simulations for Structure-Function Insights

Computational approaches are indispensable for understanding the structure-function relationships of kinase inhibitors and predicting their behavior at a molecular level. Molecular docking and molecular dynamics (MD) simulations are used to model the interaction between inhibitors like Sunitinib and their target kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR).

MD simulations have been employed to study the stability of the Sunitinib-VEGFR-2 complex, revealing key hydrogen bond interactions and hydrophobic contacts that are critical for its inhibitory activity. researchgate.net These computational models are also vital for investigating mechanisms of drug resistance, for instance, by simulating how mutations in the kinase domain alter the binding affinity of Sunitinib. rsc.org Furthermore, computational studies have been used to optimize Sunitinib analogs to reduce cardiotoxicity while maintaining efficacy. nih.gov

For this compound, these computational tools would be highly valuable. Molecular docking could predict how the bulky N-Boc group sterically hinders the molecule from fitting into the ATP-binding pocket of target kinases, providing a clear structural basis for its likely lack of direct biological activity. MD simulations could further explore the conformational dynamics and stability of this derivative compared to the active N-desethyl metabolite, offering insights that are crucial for its use as a stable analytical reference standard.

Systems Biology and Omics Approaches to Comprehensive Metabolite Profiling

Systems biology and "omics" technologies, particularly metabolomics, provide a holistic view of the cellular response to drug treatment. By comprehensively analyzing changes in metabolite levels, researchers can uncover the mechanisms of drug action and, crucially, the development of resistance. nih.gov

Metabolomic studies on Sunitinib-resistant renal cell carcinoma (RCC) have identified distinct metabolic signatures. mdpi.comjst.go.jp These studies reveal that resistant cells undergo significant metabolic reprogramming, often involving pathways such as amino acid metabolism, glycolysis, and glutathione (B108866) metabolism to enhance antioxidant defenses. mdpi.comurotoday.com For example, Sunitinib-resistant cells have been shown to upregulate glutamine uptake and glycolysis, providing the necessary energy and building blocks to survive and proliferate despite treatment. urotoday.comresearchgate.net This comprehensive profiling helps identify new therapeutic targets to overcome resistance. urotoday.com

While this compound is not a biological metabolite, its pure form is essential for developing the robust analytical methods (e.g., LC-MS/MS) that underpin these sensitive metabolomics studies. nih.govnih.gov Accurate quantification of Sunitinib and its true metabolites, like N-desethyl Sunitinib, relies on well-characterized, stable internal and external standards, a primary application for synthetic derivatives like the N-Boc version.

Future Directions in Synthetic Accessibility and Comprehensive Characterization of this compound

This compound is primarily known as a chemical intermediate and a reference standard for impurity analysis in the manufacturing of Sunitinib. molsyns.com The tert-butyloxycarbonyl (Boc) group is a common protecting group in organic synthesis, used to temporarily block the reactive secondary amine of N-desethyl Sunitinib while other chemical modifications are made. Its synthesis involves the reaction of N-desethyl Sunitinib with a Boc-anhydride or a similar reagent.

Future research in this area will likely focus on optimizing synthetic routes to improve yield, purity, and cost-effectiveness for its use as a reference material. Comprehensive characterization is paramount for its role as a standard. This involves a suite of analytical techniques beyond simple mass confirmation, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the precise molecular structure and attachment of the Boc group.

High-Performance Liquid Chromatography (HPLC) to determine purity and establish a validated analytical method. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR) to verify functional groups.

High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental composition.

Ensuring the availability of such a highly characterized standard is critical for regulatory compliance and quality control in the pharmaceutical industry.

| Property | Value |

|---|---|

| CAS Number | 1246833-23-7 |

| Molecular Formula | C25H31FN4O4 |

| Molecular Weight | 470.54 g/mol |

| Appearance | Solid |

| Primary Role | Synthetic Intermediate / Analytical Reference Standard |

Unexplored Biological Roles or Mechanistic Insights into Sunitinib Metabolite Derivatives

The primary active metabolite of Sunitinib is N-desethyl Sunitinib (SU12662), which has a pharmacological potency similar to the parent drug. caymanchem.commedchemexpress.comclinpgx.org However, the full spectrum of activity for all Sunitinib metabolites is not completely understood. Sunitinib undergoes extensive metabolism via cytochrome P450 enzymes, leading to various other derivatives whose biological roles may be unexplored. nih.gov

Some adverse effects of Sunitinib are attributed to "off-target" kinase inhibition. aacrjournals.orgcadrj.comnih.gov It is plausible that minor or secondary metabolites could contribute to this off-target profile or mediate unique biological effects, either beneficial or toxic. For example, some side effects may relate to the inhibition of enzymes like AMP-activated protein kinase (AMPK) or interference with mitochondrial function. cadrj.comnih.gov

As for this compound, it is not expected to be biologically active as a kinase inhibitor due to the Boc protecting group. Its primary role is external to biological systems—in a laboratory setting. However, an unexplored area could be its potential use as a prodrug. If a mechanism could be devised to selectively remove the Boc group in vivo at a target site, it could offer a novel drug delivery strategy, though this remains highly speculative. The main frontier lies in characterizing the full range of in vivo metabolites of Sunitinib and understanding their individual contributions to efficacy and toxicity.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing N-Boc-N-desethyl Sunitinib in preclinical studies?

this compound, a protected metabolite of sunitinib, is synthesized via Boc (tert-butoxycarbonyl) protection of the parent compound. Key steps include:

- Synthesis : Use of tert-butyl dicarbonate (Boc anhydride) under basic conditions to protect the secondary amine group of desethyl sunitinib, followed by purification via preparative HPLC .

- Characterization : Structural confirmation via H/C NMR for functional groups and LC-MS (Q-TOF or Orbitrap) for molecular weight verification (e.g., observed [M+H] at m/z 487.2 for CHFNO) .

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 280 nm) and impurity profiling against reference standards (e.g., TRC B646295) .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

Quantification in plasma or tissue samples requires:

- Extraction : Solid-phase extraction (SPE) using C18 cartridges to isolate the metabolite .

- Detection : LC-MS/MS with electrospray ionization (ESI) in positive ion mode, using deuterated internal standards (e.g., this compound-d5) to correct for matrix effects .

- Validation : Follow FDA/ICH guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in sunitinib resistance mechanisms?

Experimental approaches include:

- In vitro models : Use chemotherapy-resistant cell lines (e.g., KK47/DDP20 cisplatin-resistant bladder cancer cells) treated with sunitinib and its metabolites. Measure proliferation via MTT assays and correlate metabolite concentrations with IC shifts .

- Metabolite tracking : Employ stable isotope labeling (e.g., C-sunitinib) to monitor this compound accumulation in resistant vs. sensitive cells using LC-MS .

- Pathway analysis : RNA-seq or phosphoproteomics to identify resistance-associated pathways (e.g., MET or VEGFR2 reactivation) modulated by the metabolite .

Q. How should contradictions in pharmacokinetic (PK) data for this compound across species be addressed?

Resolve discrepancies via:

- Population PK modeling : Incorporate covariates like body surface area (BSA) and cytochrome P450 activity (e.g., CYP3A4/5), as demonstrated in pediatric vs. adult sunitinib studies .

- Cross-species metabolic profiling : Compare metabolite formation rates in human/mouse liver microsomes and adjust for interspecies scaling factors (e.g., hepatic blood flow) .

- Sensitivity analysis : Test PK parameter robustness using Monte Carlo simulations to account for variability in clearance or volume of distribution .

Q. What methodological considerations are critical for studying this compound’s contribution to sunitinib-associated toxicity?

- In vitro toxicity assays : Expose cardiomyocytes or thyroid cells to the metabolite and measure markers of apoptosis (e.g., caspase-3 activation) or oxidative stress (e.g., ROS levels) .

- Metabolite-specific PK/PD modeling : Link plasma concentrations of this compound to adverse event severity (e.g., hypertension) using nonlinear mixed-effects modeling (NONMEM) .

- Comparative studies : Co-administer sunitinib with metabolic inhibitors (e.g., ketoconazole for CYP3A4) to isolate the metabolite’s toxicological effects .

Q. How can researchers resolve conflicting data on the pharmacological activity of this compound in different cancer models?

- Dose-response reevaluation : Test metabolite activity across a broader concentration range (e.g., 0.1–50 µM) to identify threshold effects, as seen in bladder cancer vs. renal cell carcinoma models .

- Target engagement assays : Use kinase profiling (e.g., KINOMEscan) to compare the metabolite’s inhibition profile with sunitinib’s, focusing on off-target effects .

- Data triangulation : Integrate in vitro, in vivo, and clinical PK data using systems pharmacology models to reconcile disparities .

Methodological Resources

- Synthesis and characterization : Refer to TRC standards (B646295) and protocols for Boc protection .

- PK/PD modeling : Adapt methodologies from pediatric sunitinib studies (e.g., BSA-adjusted dosing) .

- Toxicity assessment : Follow AACR guidelines for molecular mechanisms of tyrosine kinase inhibitor toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.